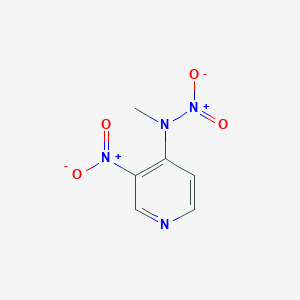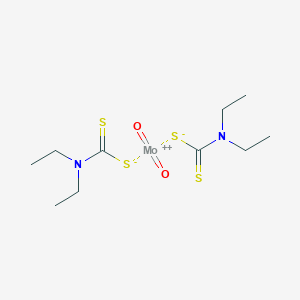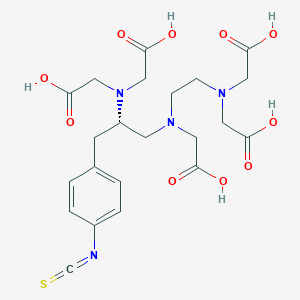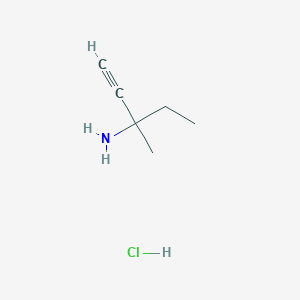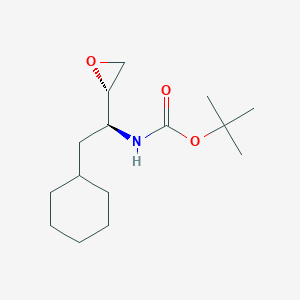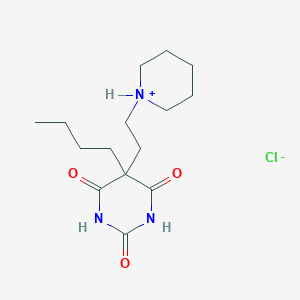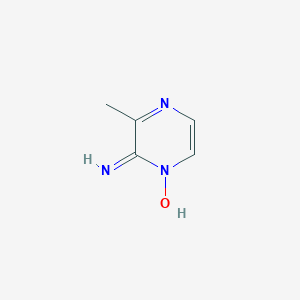
3-Methyl-2-pyrazinamine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-pyrazinamine 1-oxide, also known as MPPO, is a chemical compound that has been widely used in scientific research. It is a potent oxidizing agent that has been studied for its ability to induce oxidative stress in cells.
Wirkmechanismus
3-Methyl-2-pyrazinamine 1-oxide induces oxidative stress in cells by generating reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals. ROS can cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death. 3-Methyl-2-pyrazinamine 1-oxide has been shown to selectively induce apoptosis in cancer cells while sparing normal cells.
Biochemische Und Physiologische Effekte
3-Methyl-2-pyrazinamine 1-oxide has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. 3-Methyl-2-pyrazinamine 1-oxide has also been shown to decrease the expression of pro-inflammatory cytokines, which play a role in various diseases such as arthritis and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-2-pyrazinamine 1-oxide has several advantages for lab experiments. It is a potent oxidizing agent that can induce oxidative stress in cells at low concentrations. It is also relatively stable and easy to handle. However, 3-Methyl-2-pyrazinamine 1-oxide has some limitations. It can be toxic to cells at high concentrations, and its effects can be influenced by the presence of other antioxidants or oxidants in the cell culture medium.
Zukünftige Richtungen
For the study of 3-Methyl-2-pyrazinamine 1-oxide include the development of 3-Methyl-2-pyrazinamine 1-oxide-based therapies and the study of its molecular mechanisms.
Synthesemethoden
3-Methyl-2-pyrazinamine 1-oxide is synthesized by reacting 2-methylpyrazine with hydrogen peroxide in the presence of a catalyst. The reaction yields 3-Methyl-2-pyrazinamine 1-oxide as a white crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-pyrazinamine 1-oxide has been used in various scientific research studies due to its ability to induce oxidative stress in cells. It has been studied for its potential as an anticancer agent, as well as its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-Methyl-2-pyrazinamine 1-oxide has also been used in studies on cardiovascular diseases, diabetes, and inflammation.
Eigenschaften
CAS-Nummer |
103965-75-9 |
|---|---|
Produktname |
3-Methyl-2-pyrazinamine 1-oxide |
Molekularformel |
C5H7N3O |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
1-hydroxy-3-methylpyrazin-2-imine |
InChI |
InChI=1S/C5H7N3O/c1-4-5(6)8(9)3-2-7-4/h2-3,6,9H,1H3 |
InChI-Schlüssel |
GCWLMIIVTIHVBD-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN(C1=N)O |
Kanonische SMILES |
CC1=NC=CN(C1=N)O |
Synonyme |
Pyrazinamine, 3-methyl-, 1-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





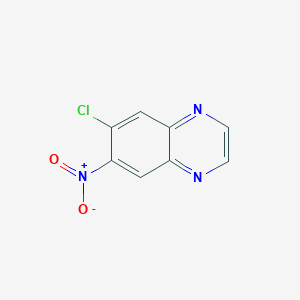
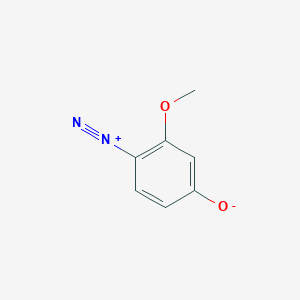
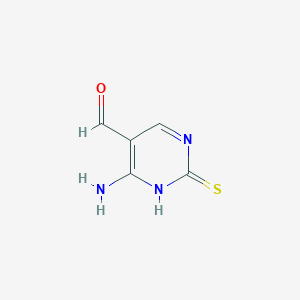
![6-Acetyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B9573.png)
